Hematoxylin

Catalog No.
S571122
CAS No.
517-28-2
M.F
C16H14O6·xH2O
M. Wt
302.28 (anhydrous basis)
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hematoxylin

CAS Number

517-28-2

Product Name

Hematoxylin

IUPAC Name

(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol

Molecular Formula

C16H14O6·xH2O

Molecular Weight

302.28 (anhydrous basis)

InChI

InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m0/s1

InChI Key

WZUVPPKBWHMQCE-UHFFFAOYSA-N

SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O

Solubility

Slightly soluble in cold; soluble in hot (NTP, 1992)

Synonyms

Haematoxylon, Hematoxiline, Hematoxylin, Hemotoxylin, Hydroxybrasilin, Hydroxybrazilin

Canonical SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O

Isomeric SMILES

C1C2=CC(=C(C=C2[C@@H]3[C@]1(COC4=C3C=CC(=C4O)O)O)O)O

Hematoxylin is a natural dye extracted from the heartwood of Haematoxylon campechianum, a tree native to Central America []. It has been used for centuries as a biological stain, but its application in scientific research is particularly noteworthy. Here are some key aspects of its use:

Histopathology

Hematoxylin is a crucial component of the hematoxylin and eosin (H&E) staining technique, the gold standard for tissue examination in pathology. H&E stains cell nuclei blue with hematoxylin and cytoplasm and extracellular components pink with eosin, allowing researchers to:

  • Visualize tissue morphology: H&E staining provides a clear picture of tissue architecture, including cell size, shape, and organization, which is vital for diagnosing various diseases, including cancer.
  • Identify cellular components: Hematoxylin's specific affinity for nucleic acids enables researchers to differentiate between different cell types and analyze their abundance within a tissue sample.

Drug Discovery and Development

Hematoxylin plays a role in drug discovery and development by aiding in:

  • Cell viability assays: Hematoxylin staining can be used to assess cell viability after drug treatment. Live cells with intact nuclei stain blue, while dead cells lose their ability to retain the stain [].
  • Toxicity studies: H&E staining of tissue sections from animal models helps researchers evaluate drug-induced changes in organ morphology and cellular composition, providing insights into potential side effects [].

Other Research Applications

Beyond histopathology and drug discovery, hematoxylin finds use in various scientific research fields, including:

  • Stem cell research: Hematoxylin staining helps identify and characterize different stem cell populations based on their nuclear morphology.
  • Neuroscience: Researchers use hematoxylin to visualize brain tissue architecture and study neuronal morphology.

Hematoxylin, also known as haematoxylin, is a naturally occurring compound extracted from the heartwood of the logwood tree (Haematoxylum campechianum) []. Its chemical formula is C₁₆H₁₄O₆ []. While hematoxylin itself is a relatively colorless compound, it plays a crucial role in histology after undergoing oxidation to hematein, the active staining component []. Hematoxylin has been used for centuries as a dye in textiles and leather, but its significance in scientific research lies in its ability to stain cell nuclei [].


Molecular Structure Analysis

Hematoxylin possesses a complex molecular structure with several key features. The core structure consists of a fused tricyclic ring system containing phenolic hydroxyl groups (OH) and a hematoxylin group (C6H3O(OCH3)2) []. These phenolic groups are responsible for the ability of hematoxylin to bind to metal ions, which is crucial for its staining properties [].

One notable aspect of the structure is the presence of a colorless chromophore. This chromophore only gains its characteristic blue or black color upon oxidation to hematein [].


Chemical Reactions Analysis

Several chemical reactions are important for the use of hematoxylin in histology.

  • Oxidation to Hematein

    Hematoxylin is relatively colorless and requires oxidation to become hematein, the active staining component. This oxidation can occur through various methods, including exposure to air or using oxidizing agents like potassium permanganate [].

    C₁₆H₁₄O₆ (hematoxylin) + O₂ -> C₁₆H₁₂O₆ (hematein) + H₂O
  • Formation of a Hematoxylin-Mordant Complex

    Hematein alone does not bind effectively to tissues. A mordant, typically a metal salt like aluminum potassium sulfate (alum), is used to form a complex with hematein, enhancing its staining properties []. The exact mechanism of complex formation is not fully understood, but it likely involves coordination between the metal ion and the phenolic groups of hematein [].

  • Binding to Cell Nuclei

    The hematoxylin-mordant complex binds to the phosphate groups of DNA in cell nuclei due to electrostatic interactions between the negatively charged phosphate groups and the positively charged complex []. The degree of staining intensity can be controlled by factors like staining time and mordant concentration [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₆H₁₄O₆ []
  • Molar Mass: 302.279 g/mol []
  • Physical State: Solid []
  • Melting Point: 100-120 °C [] (decomposition)
  • Solubility: Soluble in water, alcohol, and some organic solvents []
  • Stability: Light-sensitive and can degrade over time

Hematoxylin's staining mechanism relies on its interaction with cell nuclei. As mentioned previously, the hematoxylin-mordant complex binds to the phosphate groups of DNA in the nucleus due to electrostatic attractions. This selective binding allows for clear visualization of the nucleus under a microscope []. The intensity of staining can vary depending on the amount of DNA present, with higher DNA content resulting in darker staining [].

  • Skin Irritation: Prolonged or repeated contact with hematoxylin can cause skin irritation.
  • Eye Irritation: Hematoxylin dust or solution can irritate the eyes.
  • Inhalation: Inhalation of hematoxylin dust should be avoided as it can irritate the respiratory tract.

Physical Description

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992)

XLogP3

1.2

Melting Point

212 to 248 °F (NTP, 1992)

UNII

YKM8PY2Z55

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 54 of 57 companies with hazard statement code(s):;
H302 (77.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (94.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Mechanism of Action

BRAZILIN, TOGETHER WITH HEMATOXYLIN, A CONSTITUENT OF HAEMATOXYLON CAMPECHIANUM WOOD, EXHIBITED ANTIINFLAMMATORY ACTIVITIES IN CARRAGEENIN-INDUCED RAT PAW EDEMA TEST & FERTILE EGG TEST.

Pictograms

Irritant

Irritant

Other CAS

517-28-2

Wikipedia

Haematoxylin
Hematoxylin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Neoflavonoids [PK1210]

Methods of Manufacturing

EXTRACTED FROM THE HEART-WOOD OF THE TREE HAEMATOXYLON CAMPECHIANUM L., LEGUMINOSAE (LOGWOOD)
SYNTH: DANN, HOFMAN, ANGEW CHEM 75, 1125 (1963); MORSINGH, ROBINSON, TETRAHEDRON 26, 281 (1970)...

General Manufacturing Information

Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol, 7,11b-dihydro-, (6aS,11bR)-: ACTIVE

Stability Shelf Life

TURNS RED ON EXPOSURE TO LIGHT; ITS SOLN DARKEN ON STANDING /TRIHYDRATE/

Dates

Modify: 2023-08-15



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